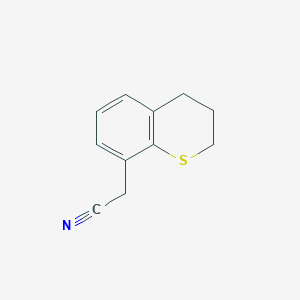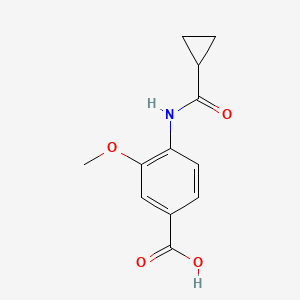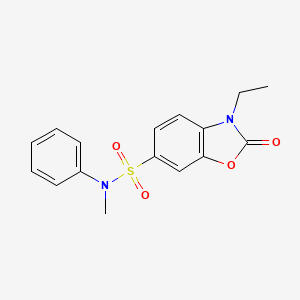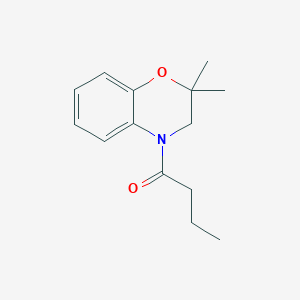
1-(4-Chlorophenyl)-4-pyrrolidin-1-ylbutane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4-pyrrolidin-1-ylbutane-1,4-dione, commonly known as CPBD, is a compound that belongs to the class of pyrrolidinophenone derivatives. It is a research chemical that has gained attention among the scientific community due to its potential applications in various fields of research. CPBD is a potent inhibitor of the dopamine transporter and has been studied for its effects on the central nervous system.
Mecanismo De Acción
CPBD acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, CPBD increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This mechanism of action is similar to that of other psychostimulant drugs such as cocaine and amphetamines.
Biochemical and Physiological Effects:
CPBD has been found to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, indicating its potential as a psychostimulant drug. CPBD has also been found to increase the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPBD has several advantages for use in lab experiments. It is a potent inhibitor of the dopamine transporter, making it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, CPBD has limitations as well. Its effects on other neurotransmitter systems are not well understood, and its long-term effects on the brain are not known.
Direcciones Futuras
There are several future directions for research on CPBD. One area of interest is its potential use in the treatment of Parkinson's disease and other neurological disorders. CPBD has been shown to have neuroprotective effects in animal models of Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent.
Another area of interest is the development of new drugs based on the structure of CPBD. By modifying the structure of CPBD, it may be possible to develop drugs with improved selectivity and potency for the dopamine transporter.
Conclusion:
In conclusion, 1-(4-Chlorophenyl)-4-pyrrolidin-1-ylbutane-1,4-dione is a research chemical with potential applications in various fields of research. Its potent inhibition of the dopamine transporter makes it a useful tool for studying the role of dopamine in the brain. However, further research is needed to fully understand its effects on other neurotransmitter systems and its long-term effects on the brain.
Métodos De Síntesis
The synthesis of CPBD involves the reaction of 4-chlorophenylacetonitrile with pyrrolidine and ethyl acetoacetate in the presence of a base. The reaction yields a mixture of diastereomers, which can be separated by column chromatography. The final product is obtained after recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
CPBD has been studied for its potential applications in various fields of research. It has been found to be a potent inhibitor of the dopamine transporter and has been studied for its effects on the central nervous system. CPBD has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-pyrrolidin-1-ylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c15-12-5-3-11(4-6-12)13(17)7-8-14(18)16-9-1-2-10-16/h3-6H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSWRNDNOGGGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7628715.png)
![1-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanone](/img/structure/B7628717.png)


![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B7628760.png)
![2-[4-(2-Methoxyphenyl)-1,5-dimethylpyrazol-3-yl]acetic acid](/img/structure/B7628766.png)


![Furan-2-yl-[4-[(2-methylphenyl)methylsulfonyl]piperazin-1-yl]methanone](/img/structure/B7628797.png)

![3-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylbenzoic acid](/img/structure/B7628810.png)


